molecular formula C20H16N4O2S B2897759 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide CAS No. 2034581-36-5

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide

Cat. No.: B2897759
CAS No.: 2034581-36-5
M. Wt: 376.43
InChI Key: BZPISWBWPKHBMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is a complex organic compound that features a quinazolinone core, a thiophene ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide typically involves multi-step organic reactions. The starting materials often include quinazolinone derivatives, thiophene derivatives, and pyridine derivatives. Common synthetic routes may involve:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Thiophene and Pyridine Rings: These can be introduced through coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Assembly: The final step involves the formation of the acetamide linkage, which can be achieved through amide bond formation reactions using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.

    Substitution: Conditions may include the use of strong bases or acids, depending on the nature of the substituent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of the quinazolinone core would yield dihydroquinazolinones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 4-oxo-4H-quinazoline-3-carboxamide.

    Thiophene Derivatives: Compounds with thiophene rings, such as 2-acetylthiophene.

    Pyridine Derivatives: Compounds with pyridine rings, such as 4-pyridinecarboxamide.

Uniqueness

2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}acetamide is unique due to the combination of these three distinct moieties in a single molecule, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19(11-24-13-23-17-4-2-1-3-16(17)20(24)26)22-10-14-5-7-21-18(9-14)15-6-8-27-12-15/h1-9,12-13H,10-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPISWBWPKHBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.